molecular formula C10H14ClNO2 B604986 2C-C CAS No. 88441-14-9

2C-C

Cat. No.: B604986
CAS No.: 88441-14-9
M. Wt: 215.677
InChI Key: CGKQFIWIPSIVAS-UHFFFAOYSA-N

Description

2C-C, also known as 2,5-dimethoxy-4-chlorophenethylamine, is a psychedelic compound belonging to the 2C family of phenethylamines. It was first synthesized by Alexander Shulgin and is known for its entheogenic properties. The compound is typically consumed orally, but it can also be insufflated. The effects of this compound include visual and auditory hallucinations, euphoria, and altered perception of time and space .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2C-C typically involves the chlorination of 2,5-dimethoxyphenethylamine. One common method includes the use of chlorine gas dissolved in a solvent like dichloromethane, followed by the addition of this solution to 2,5-dimethoxyphenethylamine under controlled conditions . The reaction is usually carried out in an ice bath to maintain low temperatures and control the reaction rate.

Industrial Production Methods

Industrial production of this compound is not well-documented due to its status as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and automated systems, could be applied to its production. These methods would ensure consistent quality and yield while minimizing the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2C-C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in dichloromethane for halogenation; nitric acid for nitration.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

2C-C exerts its effects primarily through its action on serotonin receptors. It acts as a partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors, leading to altered neurotransmitter release and changes in perception, mood, and cognition . The compound’s interaction with these receptors is responsible for its psychedelic and entheogenic effects.

Comparison with Similar Compounds

2C-C is part of the 2C family of compounds, which includes other substances like 2C-B, 2C-I, and 2C-E. These compounds share a similar chemical structure but differ in their substituents at the 4-position of the phenethylamine ring .

Similar Compounds

Uniqueness of this compound

This compound is unique among its peers due to its relatively mild effects and shorter duration of action. It is often described as less stimulating and more sedative compared to other 2C compounds, making it a preferred choice for those seeking a more relaxed psychedelic experience .

Properties

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKQFIWIPSIVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893699
Record name 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88441-14-9
Record name 2,5-Dimethoxy-4-chlorophenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88441-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-dimethoxy-phenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088441149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RO7MZY2LS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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